2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H18BrN3O2 and a molecular weight of 412.287 g/mol. This compound is known for its unique structure, which includes a bromophenyl group, a pyridazinone ring, and a dimethylphenylacetamide moiety. It is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridazinone ring and the subsequent attachment of the bromophenyl and dimethylphenylacetamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide can be compared with other pyridazinone derivatives, such as:
Pyridazine: A heterocycle containing two adjacent nitrogen atoms, known for its antimicrobial and anticancer activities.
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines a bromophenyl group, a pyridazinone ring, and a dimethylphenylacetamide moiety, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-3-4-14(2)18(11-13)22-19(25)12-24-20(26)10-9-17(23-24)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSROOGIJSFIXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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